1H-Indole, 2-butyl-1-(methylsulfonyl)-
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Overview
Description
1H-Indole, 2-butyl-1-(methylsulfonyl)- is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. The indole ring system is known for its biological activity and is a core structure in many drugs and natural products .
Preparation Methods
The synthesis of 1H-Indole, 2-butyl-1-(methylsulfonyl)- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and a ketone under acidic conditions to form the indole ring . Another approach involves the cyclization of ortho-substituted anilines . Industrial production methods often employ these synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
1H-Indole, 2-butyl-1-(methylsulfonyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole, 2-butyl-1-(methylsulfonyl)- involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
1H-Indole, 2-butyl-1-(methylsulfonyl)- can be compared with other indole derivatives, such as:
1H-Indole, 2-butyl-1-(phenylsulfonyl)-: Similar in structure but with a phenyl group instead of a methyl group, leading to different biological activities.
1H-Indole, 2-butyl-1-(ethylsulfonyl)-: The ethyl group can alter the compound’s reactivity and biological properties.
1H-Indole, 2-butyl-1-(propylsulfonyl)-: The propyl group introduces further changes in the compound’s chemical and biological behavior.
These comparisons highlight the uniqueness of 1H-Indole, 2-butyl-1-(methylsulfonyl)- in terms of its specific substituents and their impact on its properties and applications.
Properties
CAS No. |
116547-93-4 |
---|---|
Molecular Formula |
C13H17NO2S |
Molecular Weight |
251.35 g/mol |
IUPAC Name |
2-butyl-1-methylsulfonylindole |
InChI |
InChI=1S/C13H17NO2S/c1-3-4-8-12-10-11-7-5-6-9-13(11)14(12)17(2,15)16/h5-7,9-10H,3-4,8H2,1-2H3 |
InChI Key |
QWEBFMDHKFYXOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2N1S(=O)(=O)C |
Origin of Product |
United States |
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